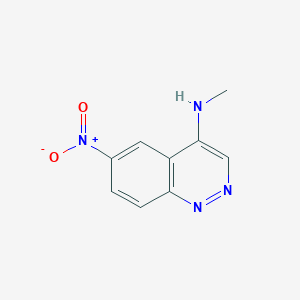

N-Methyl-6-nitrocinnolin-4-amine

説明

特性

CAS番号 |

16077-23-9 |

|---|---|

分子式 |

C9H8N4O2 |

分子量 |

204.19 g/mol |

IUPAC名 |

N-methyl-6-nitrocinnolin-4-amine |

InChI |

InChI=1S/C9H8N4O2/c1-10-9-5-11-12-8-3-2-6(13(14)15)4-7(8)9/h2-5H,1H3,(H,10,12) |

InChIキー |

VHDFDJDAJKKJBA-UHFFFAOYSA-N |

正規SMILES |

CNC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Alkylation with Methyl Iodide or Methyl Sulfate

- Reaction of the primary amine with methyl iodide (CH3I) or dimethyl sulfate in the presence of a base (e.g., KOH) in a polar aprotic solvent (e.g., acetone) can yield the N-methyl derivative.

- Control of stoichiometry and reaction time is essential to avoid over-alkylation to secondary or tertiary amines.

Reductive Methylation (Reductive Amination)

- Reaction of the primary amine with formaldehyde followed by reduction (e.g., sodium cyanoborohydride or catalytic hydrogenation) selectively introduces the methyl group on nitrogen.

- This method offers mild conditions and high selectivity.

Catalytic Methylation Using Methanol or Other Methyl Donors

- Transition metal-catalyzed methylation using methanol as a methyl source under hydrogenation conditions has been reported for aromatic amines.

- This method is less common but can be effective for sensitive substrates.

Representative Preparation Procedure (Literature-Inspired)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Nitration | Cinnoline or precursor + HNO3/H2SO4, 0-5 °C | 6-Nitrocinnoline derivative | Controlled temperature to avoid over-nitration |

| 2. Amination | 4-Chlorocinnoline + NH3 (excess), reflux in ethanol | 6-Nitrocinnolin-4-amine | SNAr reaction |

| 3. N-Methylation | 6-Nitrocinnolin-4-amine + CH3I + KOH, reflux in acetone | N-Methyl-6-nitrocinnolin-4-amine | Purification by recrystallization |

Data Table: Comparison of N-Methylation Methods for Aromatic Amines

| Method | Reagents/Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation with CH3I | Methyl iodide, KOH, acetone, reflux | 60-85 | High | Simple, direct | Over-alkylation risk |

| Reductive Methylation | Formaldehyde, NaBH3CN, MeOH, rt | 70-90 | Very high | Mild, selective | Requires reducing agent |

| Catalytic Methylation | Methanol, Pd/C, H2, elevated temp | 50-75 | Moderate | Green reagent (methanol) | Requires catalyst, H2 |

Research Findings and Optimization Notes

- Excess ammonia or amine nucleophile is often used in the amination step to drive the reaction toward the primary amine and minimize side products.

- Methyl iodide alkylation requires careful control of equivalents and reaction time to prevent formation of N,N-dimethyl derivatives.

- Reductive methylation is favored for sensitive substrates due to mild conditions and high selectivity, with yields reported up to 90% in aromatic amines.

- The presence of the electron-withdrawing nitro group at the 6-position can influence the nucleophilicity of the amino group and the reactivity in methylation steps, often requiring optimization of reaction conditions.

- Purification typically involves recrystallization from ethanol or acetone to obtain high-purity N-Methyl-6-nitrocinnolin-4-amine.

化学反応の分析

Types of Reactions

N-Methyl-6-nitrocinnolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas, catalytic systems, and methylating agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various methylated and reduced derivatives of N-Methyl-6-nitrocinnolin-4-amine, which can be further utilized in different applications.

科学的研究の応用

N-Methyl-6-nitrocinnolin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals.

作用機序

The mechanism of action of N-Methyl-6-nitrocinnolin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

類似化合物との比較

Key Differences :

- Electron-Withdrawing Effects: The 6-nitro group in N-Methyl-6-nitrocinnolin-4-amine enhances electrophilicity compared to the 6-fluoro or 3-nitro substituents in analogs. This may influence reactivity in nucleophilic aromatic substitution or redox reactions .

Quinoline-Based Analogues

Quinoline derivatives (e.g., 3-nitroquinolines) share a similar fused aromatic system but replace the pyridazine ring with a pyridine. Examples include:

Key Differences :

- Synthetic Accessibility: NQ15 is synthesized in 94% yield via aromatic amination, suggesting that the cinnoline scaffold in N-Methyl-6-nitrocinnolin-4-amine may require optimization for comparable efficiency .

- Pharmacological Potential: Quinoline analogs like NQ15/NQ16 exhibit antitumor and antimicrobial activity in preclinical studies, attributed to nitro group-mediated DNA intercalation or enzyme inhibition. The cinnoline analog’s bioactivity remains unexplored but warrants investigation .

Pyrimidine and Pyrimidin-Amine Derivatives

Pyrimidine-based compounds share nitrogen-rich aromatic systems but lack the fused bicyclic structure. Notable examples:

Key Differences :

- Ring Strain: Pyrimidines are monocyclic, reducing steric hindrance compared to cinnolines. This may enhance solubility but limit π-π stacking interactions in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。